molecular formula C20H26N6O2 B2694881 N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide CAS No. 1798030-48-4

N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide

Cat. No.: B2694881
CAS No.: 1798030-48-4
M. Wt: 382.468
InChI Key: MCKRGJWPSOMPNF-UHFFFAOYSA-N
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Description

N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine. This can be achieved by reacting phenylamine with ethylene glycol in the presence of a catalyst.

    Pyrimidine Ring Formation: The next step is the formation of the pyrimidine ring. This is usually done by reacting the piperazine derivative with a suitable pyrimidine precursor under controlled conditions.

    Coupling Reaction: The final step involves coupling the pyrimidine derivative with butyramide. This is typically carried out using coupling reagents such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) to facilitate the formation of the desired amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s disease treatment.

    Rivastigmine: A cholinesterase inhibitor with applications in dementia treatment.

    Galantamine: Used for its acetylcholinesterase inhibitory properties in Alzheimer’s disease.

Uniqueness

N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide is unique due to its combined structural features of a piperazine ring, a pyrimidine moiety, and a butyramide group. This unique structure allows it to interact with multiple biological targets, offering potential advantages over other similar compounds in terms of specificity and efficacy.

Properties

IUPAC Name

N-[2-oxo-2-[[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]amino]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2/c1-2-6-18(27)21-15-19(28)24-16-13-22-20(23-14-16)26-11-9-25(10-12-26)17-7-4-3-5-8-17/h3-5,7-8,13-14H,2,6,9-12,15H2,1H3,(H,21,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKRGJWPSOMPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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